molecular formula C9H7ClINO B8525355 4-Chloro-5-methyl-7-iodoisoindolinone

4-Chloro-5-methyl-7-iodoisoindolinone

Cat. No.: B8525355
M. Wt: 307.51 g/mol
InChI Key: QVNMLZRZNHKKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methyl-7-iodoisoindolinone is a halogenated isoindolinone derivative characterized by a fused bicyclic structure with chloro, methyl, and iodo substituents at positions 4, 5, and 7, respectively.

Properties

Molecular Formula

C9H7ClINO

Molecular Weight

307.51 g/mol

IUPAC Name

4-chloro-7-iodo-5-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H7ClINO/c1-4-2-6(11)7-5(8(4)10)3-12-9(7)13/h2H,3H2,1H3,(H,12,13)

InChI Key

QVNMLZRZNHKKFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Cl)CNC2=O)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 4-Chloro-5-methyl-7-iodoisoindolinone and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Isoindolinone Cl (4), CH₃ (5), I (7) Not explicitly provided Potential kinase inhibition
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole Cl (7), CH₃ (3), COOH (2) ~199.6 (calculated) Intermediate in drug synthesis
Irigenin 7-glucoside (Iridin) Isoflavone glucoside Glucosyl group (7) 522.46 Antioxidant, reference standard

Key Observations :

  • Halogen Position: The placement of chlorine at position 4 in the isoindolinone vs. position 7 in the indole derivative () significantly alters electronic properties and reactivity. Iodo substituents (as in the target compound) enhance steric bulk and polarizability compared to smaller halogens like chlorine.
  • Functional Groups: The isoindolinone core lacks the carboxylic acid group present in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, reducing its acidity but improving membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.